molecular formula C9H11N3O2S2 B13810156 [(4-Methylsulfonylphenyl)methylideneamino]thiourea

[(4-Methylsulfonylphenyl)methylideneamino]thiourea

Cat. No.: B13810156
M. Wt: 257.3 g/mol
InChI Key: WJYQUHHWXXMQPO-UHFFFAOYSA-N
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Description

[(4-Methylsulfonylphenyl)methylideneamino]thiourea is an organic compound with the molecular formula C9H11N3O2S2 It is a derivative of thiourea, characterized by the presence of a 4-methylsulfonylphenyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methylsulfonylphenyl)methylideneamino]thiourea typically involves the reaction of 4-methylsulfonylbenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[(4-Methylsulfonylphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(4-Methylsulfonylphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in the inflammatory response .

Comparison with Similar Compounds

[(4-Methylsulfonylphenyl)methylideneamino]thiourea can be compared with other thiourea derivatives, such as:

Uniqueness

This compound stands out due to its specific structural features, such as the 4-methylsulfonylphenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific and industrial applications.

Properties

Molecular Formula

C9H11N3O2S2

Molecular Weight

257.3 g/mol

IUPAC Name

[(4-methylsulfonylphenyl)methylideneamino]thiourea

InChI

InChI=1S/C9H11N3O2S2/c1-16(13,14)8-4-2-7(3-5-8)6-11-12-9(10)15/h2-6H,1H3,(H3,10,12,15)

InChI Key

WJYQUHHWXXMQPO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C=NNC(=S)N

Origin of Product

United States

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